1,5-Diiodonaphthalene
Overview
Description
1,5-Diiodonaphthalene is an organic compound with the molecular formula C10H6I2. It is a derivative of naphthalene, where two iodine atoms are substituted at the 1 and 5 positions of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diiodonaphthalene can be synthesized through several methods. One common method involves the iodination of naphthalene derivatives. For example, 1,5-diaminonaphthalene can be treated with glacial acetic acid and potassium iodide to yield this compound . The reaction conditions typically involve stirring the mixture at room temperature and then purifying the product through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Diiodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium iodide, and other nucleophiles.
Oxidation: Oxidizing agents such as chromium trioxide can be used to oxidize this compound.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like tetrakis(triphenylphosphine)palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
1,5-Diiodonaphthalene has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the development of imaging agents and probes.
Medicine: Research into its potential medicinal properties is ongoing, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-diiodonaphthalene involves its ability to participate in various chemical reactions due to the presence of iodine atoms. These iodine atoms can be easily substituted, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,8-Diiodonaphthalene: Another diiodonaphthalene derivative with iodine atoms at the 1 and 8 positions.
1,5-Dibromonaphthalene: A similar compound where bromine atoms replace the iodine atoms.
1,5-Diaminonaphthalene: A precursor in the synthesis of 1,5-diiodonaphthalene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its ability to undergo various substitution and coupling reactions makes it a valuable reagent in organic synthesis and scientific research .
Properties
IUPAC Name |
1,5-diiodonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRJPQOLRHRVIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396638 | |
Record name | 1,5-diiodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27715-44-2 | |
Record name | 1,5-Diiodonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27715-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-diiodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,5-diiodonaphthalene in organic synthesis?
A1: this compound serves as a versatile precursor for synthesizing various 1,5-disubstituted naphthalene derivatives. This is due to its ability to undergo metal-halogen exchange reactions, leading to the formation of organometallic reagents. These reagents can be further reacted with a range of electrophiles, providing access to diversely functionalized naphthalene compounds [, ].
Q2: Can you describe the structural characteristics of this compound?
A2: this compound (C10H6I2) has a molecular weight of 380.0 g/mol. Its structure comprises a naphthalene ring with iodine atoms substituted at the 1 and 5 positions. Crystallographic studies reveal that the molecule is planar with weak intermolecular interactions, primarily I⋯π and I⋯I interactions [].
Q3: How does steric repulsion influence the reactivity of 1,8-diiodonaphthalene compared to this compound?
A3: The proximity of iodine atoms in 1,8-diiodonaphthalene leads to significant steric repulsion, distorting the naphthalene ring. This distortion makes 1,8-diiodonaphthalene susceptible to halo-Jacobsen rearrangement in the presence of trifluoromethanesulfonic acid, yielding this compound and 1,4-diiodonaphthalene as products []. In contrast, this compound, with its iodine atoms further apart, does not exhibit this rearrangement under similar conditions.
Q4: What alternative synthetic routes are available for preparing this compound derivatives?
A4: Apart from using this compound as a starting material, researchers have developed one-pot electron-transfer nucleophilic substitution reactions for synthesizing specific this compound derivatives. For example, reacting 1,4-diiodobenzene with the anion of 2-naphthol under irradiation in liquid ammonia yields 1,4-phenylene-1,1′-dinaphthalen-2-ol []. This method offers an alternative approach to accessing specific derivatives without the need for pre-synthesized this compound.
Q5: How does the photodissociation of this compound occur, and what insights do we gain from its translational energy distribution?
A5: Upon absorbing UV light (265-321 nm), this compound undergoes dissociation, primarily releasing iodine atoms in their ground electronic state. Analysis of the translational energy distribution of the fragments suggests that the absorbed energy is initially localized within the aromatic system and subsequently transferred to the carbon-iodine bond, leading to its cleavage. This process provides valuable information about the energy transfer dynamics within the molecule [].
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